
Methanediamine, 1-chloro-N,N,N',N'-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- is an organic compound with the molecular formula C5H14ClN2 It is a derivative of methanediamine, where one hydrogen atom is replaced by a chlorine atom, and all nitrogen atoms are substituted with methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- can be synthesized through several methods. One common approach involves the reaction of methanediamine with methyl chloride under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the substitution of hydrogen atoms with methyl groups. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- often involves large-scale reactors and continuous flow processes. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the final product. The compound is then purified through distillation or crystallization techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in an inert atmosphere.
Major Products Formed
Substitution: Products include various substituted methanediamines depending on the nucleophile used.
Oxidation: Amine oxides are the primary products.
Reduction: Secondary or tertiary amines are formed.
Aplicaciones Científicas De Investigación
Methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context.
Comparación Con Compuestos Similares
Similar Compounds
Methanediamine, N,N,N’,N’-tetramethyl-: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Methanediamine, N,N-dimethyl-: Contains fewer methyl groups, resulting in different chemical properties and reactivity.
Methanediamine, 1-bromo-N,N,N’,N’-tetramethyl-: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
Methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and a useful tool in chemical research.
Propiedades
Número CAS |
119522-07-5 |
|---|---|
Fórmula molecular |
C5H13ClN2 |
Peso molecular |
136.62 g/mol |
Nombre IUPAC |
1-chloro-N,N,N',N'-tetramethylmethanediamine |
InChI |
InChI=1S/C5H13ClN2/c1-7(2)5(6)8(3)4/h5H,1-4H3 |
Clave InChI |
GPCJICLZGTYMGR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(N(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


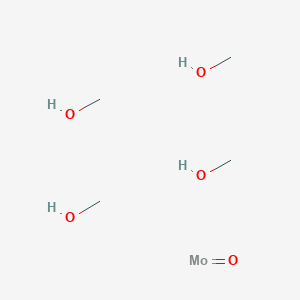

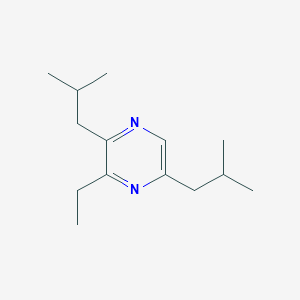
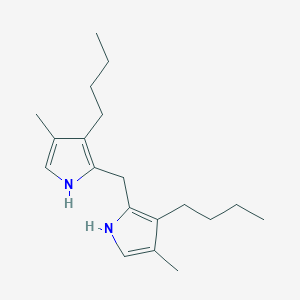
![7-[Di(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14293593.png)
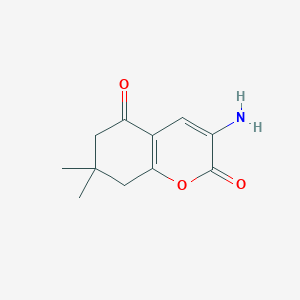
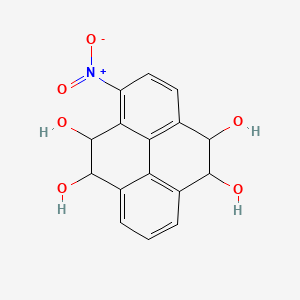
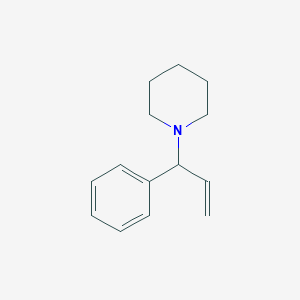
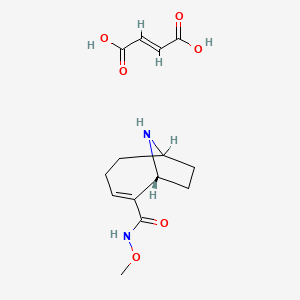

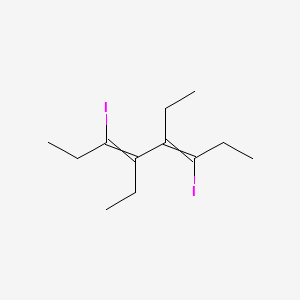
![Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate](/img/structure/B14293618.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]-](/img/structure/B14293623.png)

